molecular formula C11H13NO4 B13166184 4-[(4-Hydroxybenzoyl)amino]butanoic acid

4-[(4-Hydroxybenzoyl)amino]butanoic acid

Cat. No.: B13166184
M. Wt: 223.22 g/mol
InChI Key: ZVPJJXKXYKXGRA-UHFFFAOYSA-N
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Description

4-[(4-Hydroxybenzoyl)amino]butanoic acid is a substituted butanoic acid derivative featuring a 4-hydroxybenzoyl group attached via an amide linkage to the nitrogen of the aminobutanoic acid backbone.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

4-[(4-hydroxybenzoyl)amino]butanoic acid

InChI

InChI=1S/C11H13NO4/c13-9-5-3-8(4-6-9)11(16)12-7-1-2-10(14)15/h3-6,13H,1-2,7H2,(H,12,16)(H,14,15)

InChI Key

ZVPJJXKXYKXGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxybenzamido)butanoic acid typically involves the Schotten-Baumann reaction. This reaction is performed by reacting 4-hydroxybenzoyl chloride with γ-aminobutyric acid in an aqueous alkali solution . The reaction conditions include maintaining a slightly alkaline environment and controlling the temperature to avoid decomposition of the reactants.

Industrial Production Methods

While specific industrial production methods for 4-(4-Hydroxybenzamido)butanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxybenzamido)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed.

Major Products

    Oxidation: Formation of 4-(4-oxobenzamido)butanoic acid.

    Reduction: Formation of 4-(4-aminobenzamido)butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Hydroxybenzoyl)amino]butanoic acid has applications in scientific research, primarily as a precursor in synthesizing complex organic compounds. It is also related to the delivery of active agents in pharmaceutical compositions . Further context can be gleaned from its structural relatives and derivatives.

Applications and Research

  • Delivery of Active Agents: 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid is used in compositions for delivering active agents, indicating a role in drug delivery systems .
  • Oral Administration of Sodium Pentosan Polysulfate: 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid is mentioned in the context of compositions designed for the oral administration of sodium pentosan polysulfate, which is used to treat interstitial cystitis and other urinary tract conditions . These compositions aim to improve the bioavailability of the drug .
  • Oral Delivery Agent: 4-[4-[(2-Hydroxybenzoyl)amino]phenyl]butyric acid, a related compound, has been identified as a novel oral delivery agent for recombinant human growth hormone . It promotes the absorption of the hormone from the gastrointestinal tract .
  • Hydroxyl Radical Trapping: 4-hydroxybenzoic acid is used as a trapping agent to study hydroxyl radical generation during cerebral ischemia and reperfusion . It is administered to rats, and the resulting products are analyzed to assess hydroxyl radical production .
  • Spectrophotometric Methods: Spectrophotometric methods have been developed for the simultaneous determination of various drugs, including simvastatin and ezetimibe . These methods do not require preliminary separation steps and are validated for accuracy and precision .
  • Treatment of Various Diseases: Sodium pentosan polysulfate, related to 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoic acid, has shown potential for treating diseases beyond urinary tract conditions, including HIV infection, prostate cancer, osteoarthritis, and other conditions .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxybenzamido)butanoic acid involves its interaction with specific molecular targets. The hydroxybenzamide group can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Compound Name Substituents on Aromatic Ring(s) Key Structural Differences Molecular Weight (g/mol) Potential Applications
4-[(4-Hydroxybenzoyl)amino]butanoic acid 4-hydroxybenzoyl Parent compound; polar -OH group ~237.22 (calculated) Hypothesized as anti-inflammatory or enzyme inhibitor
4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic acid (Clanobutin) 4-chlorobenzoyl + 4-methoxyphenyl Electron-withdrawing Cl and electron-donating OMe groups ~377.83 Likely higher lipophilicity; potential CNS activity
4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid 3,5-dichlorophenyl Two Cl groups; additional hydroxyl on backbone ~292.11 Antimicrobial or protease inhibition
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid Pyridine ring with nitro group Heterocyclic core; nitro group enhances acidity ~326.31 Antibacterial or kinase inhibitor

Key Observations:

  • Polarity and Solubility: The 4-hydroxy group in the target compound increases polarity compared to chloro- or methoxy-substituted analogs, suggesting better aqueous solubility .
  • Bioactivity Trends: Chlorine substituents (e.g., in and ) often enhance membrane permeability and metabolic stability, making such analogs candidates for CNS-targeting drugs. Nitro groups (as in ) may confer redox activity or electrophilic reactivity.

Backbone Modifications

Compound Name Backbone Structure Functional Groups Added/Modified
This compound Straight-chain aminobutanoic acid Unmodified backbone; simple amide linkage
4-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]butanoic acid Chromene-oxygenated acetyl group Chromene moiety introduces planarity and π-π stacking potential
4-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid Hydroxyl group on C3 + benzyloxycarbonyl Enhanced stereochemical complexity; potential for peptide mimicry

Key Observations:

  • Chromene Integration (): The chromene ring system could improve binding to hydrophobic protein pockets, a feature absent in the target compound.
  • Hydroxyl and Protecting Groups (): The 3-hydroxy group and benzyloxycarbonyl (Z) protection suggest utility in peptide synthesis or prodrug strategies.

Biological Activity

4-[(4-Hydroxybenzoyl)amino]butanoic acid (commonly referred to as 4-HBA) is an organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This compound features a butanoic acid moiety linked to a 4-hydroxybenzoyl group via an amine bond. The molecular formula is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 223.23 g/mol. This article explores the biological activities associated with 4-HBA, including its interactions with various biological targets, enzyme inhibition, and potential therapeutic applications.

The synthesis of 4-HBA can be achieved through various methods, allowing for the creation of analogs or derivatives with modified properties. The compound's structure includes functional groups that contribute to its biological activity, particularly its antioxidant and anti-inflammatory properties.

Enzyme Inhibition

Research indicates that 4-HBA exhibits significant enzyme inhibition properties. It has been shown to interact with several biological targets, which may include enzymes involved in metabolic pathways and signal transduction. The specific mechanisms of action are still under investigation, but preliminary studies suggest that it may inhibit key enzymes related to inflammation and oxidative stress.

Antioxidant Activity

4-HBA has demonstrated antioxidant activity, which is crucial in protecting cells from oxidative damage. This property is particularly relevant in the context of diseases where oxidative stress plays a significant role, such as neurodegenerative disorders and cardiovascular diseases.

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by modulating the activity of pro-inflammatory cytokines and other mediators involved in inflammatory responses. This makes it a candidate for further research into treatments for chronic inflammatory conditions.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-HBA, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key characteristics:

Compound NameStructure TypeUnique Features
4-HBAAmine + Carboxylic AcidExhibits antioxidant and anti-inflammatory properties
4-Aminobutanoic AcidSimple AminePrimarily involved in neurotransmission
Salicylic AcidHydroxybenzoic AcidKnown for anti-inflammatory effects

This comparison highlights the distinct therapeutic potential of 4-HBA due to its specific functional groups.

Case Study: Oral Delivery Agent

In a notable study, 4-HBA was evaluated as a potential oral delivery agent for recombinant human growth hormone (rhGH). The compound was found to enhance the absorption of rhGH in animal models, indicating its utility in drug delivery systems . This study demonstrated a significant correlation between the compound's structure and its ability to facilitate gastrointestinal absorption.

In Vitro Studies

Further in vitro studies have assessed the cytotoxicity and safety profile of 4-HBA in various cell lines, including HepG2 (liver cancer) and HEK-293 (human embryonic kidney) cells. Results indicated that while exhibiting biological activity, the compound maintained a favorable safety profile at therapeutic concentrations .

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